REACTION_CXSMILES
|
[O:1]([CH2:5][CH3:6])[C:2]([S-])=[S:3].[K+].Br[NH:9][C:10](=[NH:15])[C:11]([Cl:14])([Cl:13])[Cl:12]>O.C(Cl)Cl>[Cl:12][C:11]([Cl:14])([Cl:13])[C:10]1[N:15]=[C:2]([O:1][CH2:5][CH3:6])[S:3][N:9]=1 |f:0.1|
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
O(C(=S)[S-])CC.[K+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-bromotrichloroacetamidine
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
BrNC(C(Cl)(Cl)Cl)=N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was stirred one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The dark methylene chloride layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water layer extracted with 100 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride fractions were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Next, the solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the crude product was distilled at 75° C. under a vacuum of 0.9mm
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NSC(=N1)OCC)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |